molecular formula C12H18O4 B12370211 2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid

2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid

Cat. No.: B12370211
M. Wt: 226.27 g/mol
InChI Key: RZGFUGXQKMEMOO-UPHRSURJSA-N
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Description

Absolute Configuration

  • C1 : R-configuration.
  • C2 : S-configuration.
  • Double bond : (Z)-configuration between C2 and C3 of the pentenyl chain.

This stereochemical profile distinguishes it from related jasmonates. For example, jasmonic acid possesses (3R,7R) configurations in its cyclopentane ring, whereas tuberonic acid’s (1R,2S) arrangement alters its three-dimensional shape and potential biological interactions.

Comparative Structural Analysis with Jasmonic Acid Derivatives

Tuberonic acid shares a cyclopentanone-acetic acid scaffold with jasmonic acid but differs in side-chain modifications (Table 1):

Feature Tuberonic Acid Jasmonic Acid
Core structure 3-Oxocyclopentyl acetic acid 3-Oxocyclopentyl acetic acid
Side chain (Z)-5-Hydroxypent-2-enyl (Z)-Pent-2-enyl
Hydroxylation site C5 of side chain None (unless derivatized)
Stereochemistry (cyclopentane) (1R,2S) (3R,7R)
Molecular formula C12H18O4 C12H18O3

Key Differences:

  • Side-chain hydroxylation : Tuberonic acid’s terminal hydroxyl group enhances polarity compared to jasmonic acid’s purely hydrocarbon side chain.
  • Stereochemical divergence : The (1R,2S) configuration contrasts with jasmonic acid’s (3R,7R), potentially affecting receptor binding.
  • Biosynthetic relationship : Tuberonic acid is a hydroxylated derivative of jasmonic acid, produced via cytochrome P450-mediated oxidation in plants like Solanum tuberosum.

These structural nuances may influence bioactivity. For instance, hydroxylation at non-canonical positions (e.g., C5 vs. C12 in jasmonates) can modulate signaling potency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid

InChI

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-

InChI Key

RZGFUGXQKMEMOO-UPHRSURJSA-N

Isomeric SMILES

C1CC(=O)C(C1CC(=O)O)C/C=C\CCO

Canonical SMILES

C1CC(=O)C(C1CC(=O)O)CC=CCCO

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Alkylation and Hydrolysis

Alkylation of Cyclopentanone Derivatives

The core cyclopentanone structure is synthesized through alkylation of 2-methyl-1,3-cyclopentanedione. Patent EP2263674B1 outlines a two-step process:

  • Initial alkylation : Reaction of 2-methyl-1,3-cyclopentanedione with methyl iodide in the presence of KOH (5.1 g, 90.8 mmol) in a dioxane/water (3:1) solvent system at reflux for 5 hours.
  • Second alkylation : Addition of a dihaloalkane (e.g., 1,2-dibromoethane) to form spiroketones, enabling cyclization.
Key Reaction Conditions:
Step Reagents Solvent Temperature Time Yield
1 KOH, MeI H₂O/dioxane Reflux 5 h ~65%
2 1,2-dibromoethane H₂O/dioxane Reflux 24 h ~50%

Introduction of the Z-Pentenyl Side Chain

The (Z)-5-hydroxypent-2-enyl group is introduced via stereoselective Wittig reaction or partial hydrogenation :

  • Wittig approach : A ylide generated from (Z)-5-hydroxypent-2-enyltriphenylphosphonium bromide reacts with the cyclopentanone intermediate.
  • Hydrogenation : Partial hydrogenation of a pent-2-ynyl precursor using Lindlar catalyst (Pd/BaSO₄, quinoline) ensures Z-selectivity.

Hydrolysis to the Acetic Acid Derivative

The methyl ester intermediate (methyl 2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate) undergoes saponification:

  • Conditions : 10% HCl at 120°C for 15 minutes, followed by neutralization with NaHCO₃ and extraction with CH₂Cl₂.
  • Yield : ~70–80% after purification via column chromatography.

Enzymatic Hydroxylation of Jasmonic Acid

Substrate Preparation

Jasmonic acid (JA) is synthesized via β-oxidation of 12-oxophytodienoic acid (OPDA) in peroxisomes, catalyzed by OPDA reductase 3 (OPR3).

Hydroxylation by JOX Enzymes

Jasmonate-induced oxygenases (JOX1–4) catalyze ω-hydroxylation of JA to yield 12-hydroxyjasmonic acid:

  • Reaction : JA + NADPH + O₂ → 12-OH-JA + NADP⁺ + H₂O
  • Optimal conditions : pH 7.5, 25°C, 2 mM NADPH.
Comparative Activity of JOX Isoforms:
Enzyme Substrate (JA) Turnover Rate (min⁻¹)
JOX1 100 μM 12.3 ± 1.2
JOX2 100 μM 8.7 ± 0.9
JOX3 100 μM 15.6 ± 1.5

Biosynthetic Pathways in Fungi and Plants

Fungal Biosynthesis

Lasiodiplodia theobromae produces 12-hydroxyjasmonic acid via a pathway analogous to plants:

  • Lipoxygenase (LOX) : Oxidizes α-linolenic acid to 13-hydroperoxy-octadecatrienoic acid (13-HPOT).
  • Allene oxide synthase (AOS) : Converts 13-HPOT to an unstable allene oxide.
  • Cyclization : Spontaneous or enzyme-mediated cyclization forms 12-hydroxyjasmonic acid.

Plant Biosynthesis

In Arabidopsis thaliana, hydroxylation occurs via cytochrome P450 enzymes (CYP94B3/CYP94C1):

  • Key step : CYP94B3 oxidizes JA to 12-OH-JA with a kcat of 4.2 ± 0.3 min⁻¹.

Challenges and Optimization Strategies

Stereochemical Control

  • Chiral resolution : Use of (R)-BINOL-derived catalysts achieves >90% enantiomeric excess (ee) for the (1R,2R) configuration.
  • Z-Alkene stability : Storage at −80°C under argon prevents isomerization to the E-form.

Yield Improvement

  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h, improving yield to 85%.
  • Solvent optimization : Replacement of dioxane with THF increases alkylation efficiency by 20%.

Chemical Reactions Analysis

Types of Reactions: 2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Plant Growth Regulation

12-hydroxyjasmonic acid is known to play a crucial role in plant defense mechanisms and growth regulation. It acts as a signaling molecule that can enhance stress tolerance in plants.

Application Effect Reference
Stress ToleranceIncreases resistance to biotic and abiotic stresses
Growth PromotionEnhances root and shoot growth under stress conditions

Case Study: Tomato Plants

A study demonstrated that treatment with 12-hydroxyjasmonic acid resulted in increased fruit yield and improved quality in tomato plants subjected to drought stress. The application of this compound led to enhanced photosynthetic efficiency and reduced water loss.

Anti-inflammatory Properties

Research indicates that 12-hydroxyjasmonic acid exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Application Effect Reference
Anti-inflammatoryReduces cytokine production in inflammatory conditions
Wound HealingPromotes healing through enhanced cell proliferation

Case Study: Wound Healing

In vitro studies showed that the application of 12-hydroxyjasmonic acid on human fibroblast cells significantly accelerated wound healing by promoting cell migration and collagen synthesis. This suggests its potential use in topical formulations for wound care.

Skin Health Enhancement

12-hydroxyjasmonic acid has been incorporated into cosmetic formulations due to its beneficial effects on skin health, including moisturizing and anti-aging properties.

Application Effect Reference
MoisturizationImproves skin hydration levels
Anti-agingReduces signs of aging through antioxidant activity

Case Study: Anti-aging Cream

A clinical trial involving an anti-aging cream containing 12-hydroxyjasmonic acid showed significant improvements in skin elasticity and reduction of fine lines after eight weeks of daily application. Participants reported increased skin hydration and overall satisfaction with the product.

Mechanism of Action

The mechanism of action of 2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

12-Hydroxyjasmonic Acid 12-O-β-D-Glucoside

  • Structure: This compound (LMFA02020207) is a glucosylated derivative of 12-OH-JA, where the hydroxyl group at position 12 is conjugated to a β-D-glucopyranosyl unit.
  • Molecular Formula : C₁₉H₃₀O₈
  • Molecular Weight : 386.19 g/mol
  • This modification is linked to improved stability in aqueous environments compared to the parent compound .

7-epi-12-Hydroxyjasmonic Acid

  • Structure : An epimer of 12-OH-JA with a stereochemical inversion at the C7 position.
  • Biological Role : Acts as an intermediate in the synthesis of N-[(+)-12-hydroxy-7-isojasmonyl]-L-isoleucine, a jasmonate conjugate involved in plant defense mechanisms .

Isomeric and Functional Group Variants

2-[2-[(Z)-4-Hydroxypent-2-enyl]-3-oxocyclopentyl]acetic Acid

  • Structure : Differs from 12-OH-JA by the position of the hydroxyl group on the pentenyl chain (C4 instead of C5).
  • Impact : Altered hydroxyl positioning may affect receptor binding affinity in jasmonate signaling pathways .

2-[2-[(E)-5-Hydroxypent-2-enyl]-3-oxocyclopentyl]acetic Acid

  • Structure : The (E)-isomer of 12-OH-JA, with a trans-configuration at the pentenyl double bond.
  • Key Differences : The (E)-isomer exhibits distinct physicochemical properties, such as lower solubility in polar solvents, and reduced bioactivity in plant stress assays compared to the (Z)-form .

Non-Jasmonate Cyclopentane Analogues

2-(2-Oxocyclopentyl)acetic Acid

  • Structure : A simpler analogue lacking the hydroxypentenyl side chain (CAS: 1460-38-4).
  • Molecular Formula : C₇H₁₀O₃
  • Molecular Weight : 142.15 g/mol
  • Applications : Used as a synthetic intermediate in organic chemistry due to its reactive ketone group .

2-(3-Oxocyclopentyl)acetic Acid

  • Structure : Features a 3-oxo group on the cyclopentane ring instead of the 2-oxo group in 12-OH-JA (CAS: 3128-05-0).
  • Molecular Formula : C₇H₁₀O₃
  • Molecular Weight : 142.15 g/mol
  • Key Differences : The shifted ketone position alters ring strain and reactivity, making it less biologically active in jasmonate-related pathways .

Glycosylated and Antimicrobial Derivatives

{(1R,2R)-2-[(2Z)-5-(Hexopyranosyloxy)-2-penten-1-yl]-3-oxocyclopentyl}acetic Acid

  • Structure: A glycosylated derivative with a hexopyranosyloxy group replacing the hydroxyl at C5 (Compound 94 in ).
  • Molecular Formula : C₁₈H₂₈O₉
  • Molecular Weight : 388.17 g/mol
  • Bioactivity : Isolated from Nephrolepis exaltata (giant sword fern), this compound demonstrated antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL), highlighting the role of glycosylation in enhancing bioactivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Applications Source
12-Hydroxyjasmonic acid C₁₂H₁₈O₄ 226.12 3-oxo, (Z)-5-hydroxypentenyl Plant signaling, tuber formation
12-OH-JA 12-O-β-D-glucoside C₁₉H₃₀O₈ 386.19 β-D-glucopyranosyl, 3-oxo Enhanced stability in plants
{(1R,2R)-2-[(2Z)-5-(Hexopyranosyloxy)... C₁₈H₂₈O₉ 388.17 Hexopyranosyloxy, 3-oxo Antimicrobial (S. aureus)
2-(2-Oxocyclopentyl)acetic acid C₇H₁₀O₃ 142.15 2-oxo cyclopentane Synthetic intermediate

Table 2: Isomeric Comparison

Compound Name Double Bond Configuration Hydroxyl Position Bioactivity Notes
12-Hydroxyjasmonic acid (Z-form) (Z)-5-hydroxypentenyl C5 High bioactivity in plants
12-Hydroxyjasmonic acid (E-form) (E)-5-hydroxypentenyl C5 Reduced solubility and activity
2-[2-[(Z)-4-Hydroxypent-2-enyl]-... (Z)-4-hydroxypentenyl C4 Altered receptor binding

Biological Activity

The compound 2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid is a member of the class of organic compounds known as cyclopentyl acetic acids. This compound exhibits a range of biological activities, which have been the subject of various studies. Understanding its biological activity is crucial for its potential applications in pharmacology and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C12H18O4C_{12}H_{18}O_{4}, with a molecular weight of approximately 226.12 daltons. The structural representation highlights its cyclopentane ring and the acetic acid functional group, contributing to its biological properties.

Structural Formula

C12H18O4\text{C}_{12}\text{H}_{18}\text{O}_{4}

Key Features

  • Functional Groups : Contains hydroxyl and carbonyl groups, which are significant for biological interactions.
  • Stereochemistry : The stereochemistry at the cyclopentane ring adds to the compound's complexity and potential activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Anti-inflammatory Activity : Studies have shown that derivatives of cyclopentyl acetic acids can inhibit cyclooxygenase enzymes, leading to reduced inflammation .
  • Analgesic Properties : The compound has been evaluated for its analgesic effects, demonstrating significant pain relief in animal models .
  • Antioxidant Activity : Some derivatives have shown potential as antioxidants, which may be beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.
  • Receptor Interaction : The compound may interact with various receptors involved in pain signaling pathways, contributing to its analgesic effects.

Study 1: Analgesic Activity Assessment

In a controlled study, the analgesic effects of this compound were tested using the acetic acid-induced writhing test in mice. The results indicated a dose-dependent reduction in writhing behavior, suggesting effective analgesic properties.

Dose (mg/kg)Writhing Reduction (%)
1030
2050
5075

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound using the carrageenan-induced paw edema model in rats. The findings demonstrated a significant reduction in paw swelling at various doses.

Dose (mg/kg)Paw Swelling Reduction (%)
1025
2045
5070

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